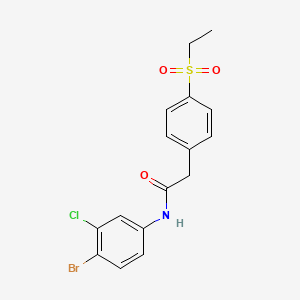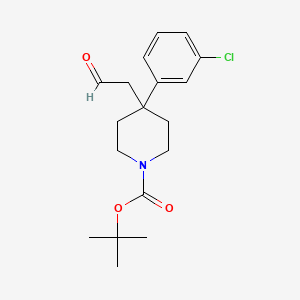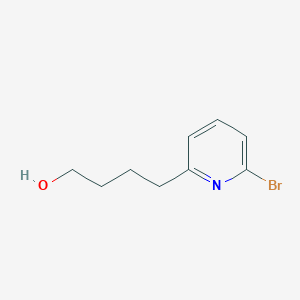
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a chloro group, and an isothiocyanato group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-chlorobenzyl alcohol with bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The isothiocyanato group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with primary amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
科学的研究の応用
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction .
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group and a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group and an acrylate moiety.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
The presence of both bromomethyl and isothiocyanato groups allows for diverse chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications .
特性
分子式 |
C8H5BrClNS |
|---|---|
分子量 |
262.55 g/mol |
IUPAC名 |
2-(bromomethyl)-4-chloro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H5BrClNS/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
InChIキー |
JMGSOEFRCSVDNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CBr)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)









